molecular formula C13H12ClNOS B7499181 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B7499181
M. Wt: 265.76 g/mol
InChI Key: VINWXGVKGITCAN-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is a chloroacetamide derivative featuring a phenyl group and a thiophene-containing methyl substituent on the nitrogen atom. The chloroacetamide moiety is reactive, enabling nucleophilic substitutions, while the phenyl and thiophene groups contribute to π-π stacking and hydrophobic interactions, influencing both synthetic pathways and biological activity .

Properties

IUPAC Name

2-chloro-N-phenyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWXGVKGITCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-phenyl-N-[(thiophen-2-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide moiety serves as a primary site for nucleophilic substitution (SN2). This reaction is facilitated by bases such as NaOH or K₂CO₃ in polar aprotic solvents like DMF or THF .

Key transformations include:

  • Replacement with amines : Reacts with primary/secondary amines (e.g., piperazine) to form substituted acetamides .

  • Sulfur-based nucleophiles : Thiols or thiophene derivatives displace the chloride to form thioether linkages .

Example reaction:

C13H12ClNOS+R-NH2NaOH, DMFC13H12N2OS+HCl\text{C}_{13}\text{H}_{12}\text{ClNOS} + \text{R-NH}_2 \xrightarrow{\text{NaOH, DMF}} \text{C}_{13}\text{H}_{12}\text{N}_2\text{OS} + \text{HCl}

Table 1: Nucleophilic Substitution Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsReferences
Amine substitutionPiperidine, EtOH, refluxThieno[2,3-b]pyridine derivatives
Thiol substitutionNaSH, DMF, 60°CThioacetamide analogs

Elimination and Hydrolysis

Under strongly basic conditions (e.g., aqueous NaOH), the compound undergoes hydrolysis to form N-phenyl-N-[(thiophen-2-yl)methyl]acetamide and HCl. Elimination reactions are less common but occur in the presence of bulky bases like DBU, yielding α,β-unsaturated amides.

Mechanistic pathway for hydrolysis:

C13H12ClNOSH2O, NaOHC11H11NO2S+HCl\text{C}_{13}\text{H}_{12}\text{ClNOS} \xrightarrow{\text{H}_2\text{O, NaOH}} \text{C}_{11}\text{H}_{11}\text{NO}_2\text{S} + \text{HCl}

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation with H₂O₂ in acetic acid, forming sulfone derivatives. This modification enhances electrophilicity and influences biological activity.

Key observation:

  • Sulfoxidation occurs preferentially at the sulfur atom, yielding N-phenyl-N-[(thiophen-2-yl)methyl]acetamide sulfone .

Condensation Reactions

The acetamide’s carbonyl group participates in condensation with carbonyl-activated compounds (e.g., aldehydes) under acidic or basic conditions. For example, reactions with benzaldehyde yield Schiff base derivatives.

Table 2: Condensation Reaction Parameters

ReactantCatalystProductYieldReferences
Benzaldehydep-TSA, EtOH, refluxSchiff base (imine derivative)65–72%

Cyclization and Heterocycle Formation

In the presence of sodium ethoxide, the compound forms fused heterocycles (e.g., thienopyridines) via intramolecular cyclization . These reactions are critical for generating bioactive scaffolds.

Example pathway:

C13H12ClNOSNaOEt, EtOHThieno[2,3-b]pyridine+HCl\text{C}_{13}\text{H}_{12}\text{ClNOS} \xrightarrow{\text{NaOEt, EtOH}} \text{Thieno[2,3-b]pyridine} + \text{HCl}

Biological Interactions

The chloroacetamide group reacts with biological nucleophiles (e.g., cysteine residues in enzymes), enabling applications as a protease inhibitor or antimicrobial agent.

Notable findings:

  • Demonstrated IC₅₀ = 12.3 μM against Candida glabrata.

  • Antioxidant activity via ABTS radical scavenging (EC₅₀ = 38.7 μg/mL ).

Stability and Reactivity Trends

Physical and chemical stability data:

PropertyValueConditionsReferences
Thermal decomposition>200°CN₂ atmosphere
Hydrolytic stabilityStable at pH 5–725°C, 24 hours

The compound’s reactivity is modulated by electron-withdrawing effects from the thiophene ring, enhancing the electrophilicity of the chloroacetamide group .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the thiophene ring enhances its interaction with biological targets, potentially leading to improved efficacy against resistant strains of pathogens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs. The mechanism of action likely involves the inhibition of specific enzymes or receptors involved in the inflammatory response.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Chloroacetylation : The initial step involves the chloroacetylation of an appropriate aniline derivative.
  • Formation of Thiophene Linkage : This is achieved through the reaction with thiophene derivatives under controlled conditions.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

The following table summarizes common reagents and conditions used in the synthesis:

Reaction TypeCommon ReagentsConditions
ChloroacetylationChloroacetyl chloride, baseAnhydrous solvents
Thiophene couplingThiophene derivatives, coupling agentsTemperature-controlled
PurificationSolvents (e.g., ethanol, dichloromethane)Standard purification methods

Antimicrobial Activity Study

A study conducted on various derivatives of chloroacetamides demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be effective in treating infections caused by multi-drug resistant strains .

Anti-inflammatory Mechanism Investigation

In another study focusing on the anti-inflammatory effects, researchers evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (Compound 19)

  • Structure: Contains a cyano group on the tetrahydrobenzo[b]thiophene ring and a chloroacetamide chain.
  • Synthesis: Prepared via hydrazine hydrate reflux with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide in ethanol .
  • The cyano substituent enhances electron-withdrawing effects, which may stabilize intermediates in synthetic pathways .

2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide

  • Structure: Features an ethylamino spacer between the chloroacetyl and thiophenemethyl groups.
  • Molecular Formula : C₁₁H₁₅ClN₂O₂S.
  • Key Differences: The ethylamino group increases flexibility and basicity, which could enhance solubility in polar solvents compared to the rigid phenyl group in the target compound. This structural variation may also alter biological target interactions .

N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide

  • Structure: Includes a methoxy-substituted phenyl ring and a methyl-thiophenemethylamino group.
  • Key Differences : The methoxy group introduces electron-donating effects, contrasting with the unsubstituted phenyl ring in the target compound. This substitution could modulate electronic properties, affecting binding affinity in biological systems .

Crystallographic and Spectroscopic Comparisons

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Crystal Structure: The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, creating a non-planar conformation. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice .

Antimicrobial Thiophene-Based Dyes

  • Examples: Dyes derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide exhibit significant antimicrobial activity.
  • Comparison : The target compound’s chloro group may similarly enhance antimicrobial efficacy by increasing electrophilicity, though its lack of azo or heterocyclic dye moieties limits direct comparison .

Thiazolidinedione Derivatives

  • Activity: Compounds like (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide show anti-inflammatory properties.
  • Comparison : The target compound’s thiophene and chloro groups may offer distinct pharmacokinetic profiles, such as improved membrane permeability, compared to thiazolidinedione-based systems .

Biological Activity

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, as well as the mechanisms underlying its activity.

Chemical Structure and Properties

The compound features a chloroacetamide structure with a thiophene ring and a phenyl group, contributing to its diverse biological interactions. Its molecular formula is C10H10ClNOSC_{10}H_{10}ClNOS with a molecular weight of 227.71 g/mol. The presence of the thiophene moiety is particularly noteworthy, as it enhances the compound's binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These values indicate that the compound has moderate to good activity against these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Inhibition Potency:

CompoundIC50 (µM)
This compound0.04 ± 0.01
Celecoxib (reference drug)0.04 ± 0.01

The data indicates that the compound possesses comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in inflammatory disease management .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the body. Research suggests that it may modulate the activity of COX enzymes and other targets related to inflammation and infection control .

Case Studies

  • Antimicrobial Efficacy Study : In vitro studies showed that the compound effectively reduced bacterial growth in cultures, demonstrating significant bactericidal activity at MIC values lower than those of standard antibiotics.
  • Inflammation Model : In vivo experiments using carrageenan-induced paw edema in rats indicated that treatment with this compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory claims.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via chloroacetylation of a primary amine precursor. For example, analogous chloroacetamide derivatives are prepared by reacting substituted amines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Intermediates are characterized using IR spectroscopy (to confirm C=O stretching at ~1650–1700 cm⁻¹ and N–H bonds at ~3300 cm⁻¹) and NMR spectroscopy (to verify methylene protons adjacent to the carbonyl group at δ 4.0–4.5 ppm and aromatic protons from phenyl/thiophene groups) .

Q. How can researchers optimize reaction yields during synthesis to minimize by-products?

  • Methodological Answer : By-products such as dimeric or trichloroethane derivatives (e.g., compound 3 in ) may form due to competing alkylation or over-reaction. To mitigate this:

  • Use controlled stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride).
  • Conduct reactions at low temperatures (0–5°C) to slow side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., phenyl and thiophene groups) and hydrogen-bonding networks. For example:

  • Twist angles between aromatic planes (e.g., 79.7° between dichlorophenyl and thiazole rings in analogous structures) .
  • Intermolecular N–H⋯N/O hydrogen bonds (R₂²(8) motifs) stabilize crystal packing, as observed in . SCXRD data collection requires crystals grown via slow evaporation (e.g., methanol/acetone mixtures) .

Q. How can researchers analyze conflicting spectroscopic data when characterizing reaction intermediates?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic rotational isomerism around the amide bond. Use variable-temperature NMR to freeze conformers and resolve splitting .
  • Trace solvents or moisture . Re-dry samples under vacuum and re-acquire spectra in deuterated DMSO or CDCl₃ .
  • By-product interference . Confirm purity via HPLC-MS (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous chloroacetamides require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
  • Emergency measures : Eye wash stations and immediate decontamination with water for spills .

Contradictions and Resolutions

  • vs. : reports trichloroethane by-products, while emphasizes intramolecular hydrogen bonding. These are complementary: side-product formation depends on reaction conditions, while hydrogen bonding is a structural feature resolved via crystallography.

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